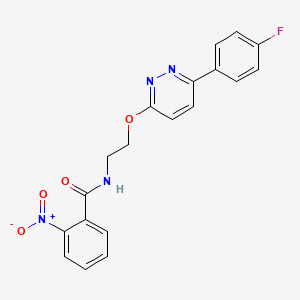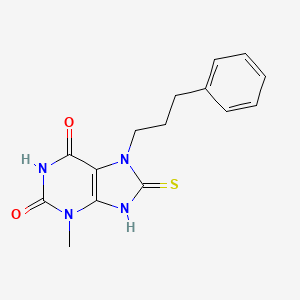![molecular formula C11H14F2O2 B2926064 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 2166818-50-2](/img/structure/B2926064.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of two fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorodispiro[313614]decane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include fluorinating agents and carboxylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
- 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde
- 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Comparison: Compared to its analogs, 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is unique due to its specific dispiro structure and the presence of carboxylic acid functionality. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZLXIDEDSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)



![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2925994.png)

![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)


![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
